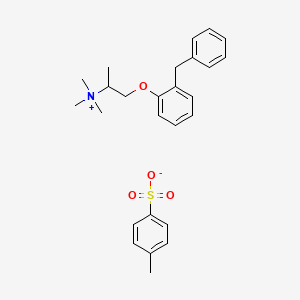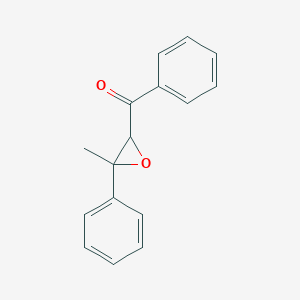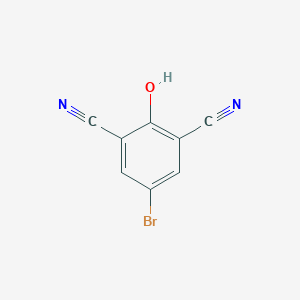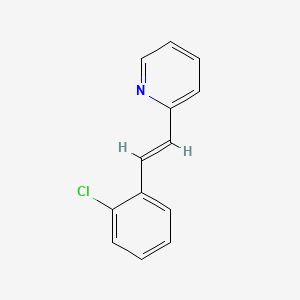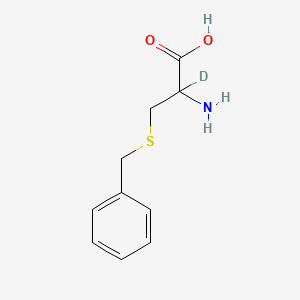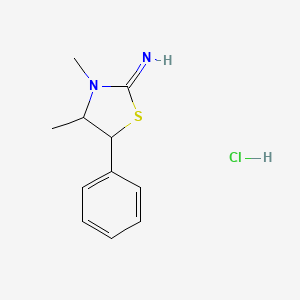
Thiadrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiadrine hydrochloride, also known as thiamine hydrochloride, is a water-soluble vitamin, commonly referred to as vitamin B1. It is an essential micronutrient for humans and animals, playing a crucial role in carbohydrate metabolism and energy production. Thiamine hydrochloride is widely used in dietary supplements and medications to treat and prevent thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of thiamine hydrochloride involves several steps. One common method includes the reaction of thiamine nitrate with hydrochloric acid. The process typically involves heating concentrated hydrochloric acid to generate hydrogen chloride gas, which is then introduced into a methanol solution containing thiamine nitrate. The reaction mixture is then filtered, washed, and dried to obtain thiamine hydrochloride .
Industrial Production Methods
In industrial settings, the production of thiamine hydrochloride follows a similar process but on a larger scale. The use of chlorosulfonic acid to generate hydrogen chloride gas is common, although it poses safety risks due to its highly toxic nature. To mitigate these risks, alternative methods involving the use of less hazardous chemicals have been developed .
Analyse Chemischer Reaktionen
Types of Reactions
Thiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation under alkaline conditions, heat, and light .
Common Reagents and Conditions
Oxidation: Thiamine hydrochloride can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles, leading to the formation of different thiamine derivatives.
Major Products
The major products formed from these reactions include thiamine monophosphate, thiamine diphosphate, and thiamine triphosphate, which are biologically active forms of thiamine .
Wissenschaftliche Forschungsanwendungen
Thiamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Thiamine hydrochloride exerts its effects by converting into its active form, thiamine pyrophosphate, in the body. Thiamine pyrophosphate acts as a coenzyme in several enzymatic reactions involved in carbohydrate metabolism, including the decarboxylation of pyruvic acid and alpha-keto acids. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiamine mononitrate
- Thiamine diphosphate
- Thiamine triphosphate
- Adenosine thiamine diphosphate
- Adenosine thiamine triphosphate
Uniqueness
Thiamine hydrochloride is unique due to its high solubility in water, making it an ideal form for oral and injectable supplements. Its stability in acidic conditions also makes it suitable for use in various pharmaceutical formulations .
Eigenschaften
CAS-Nummer |
21361-95-5 |
|---|---|
Molekularformel |
C11H15ClN2S |
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
InChI-Schlüssel |
NDTVIKQHNMODBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


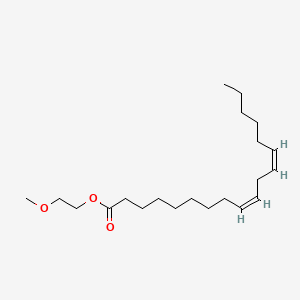
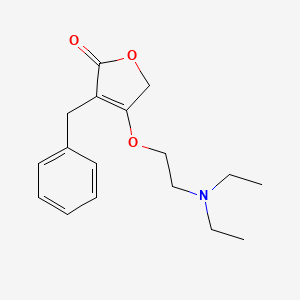
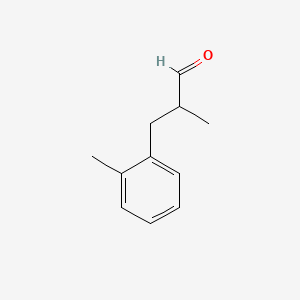
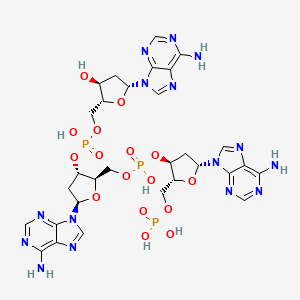
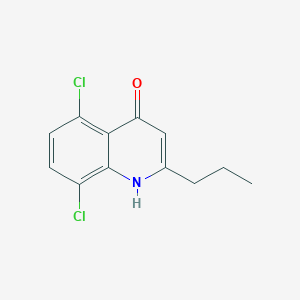
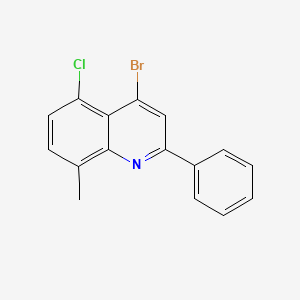
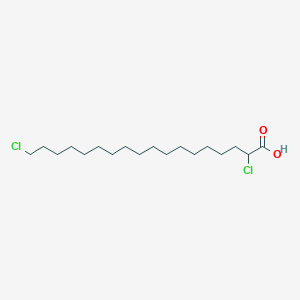
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
